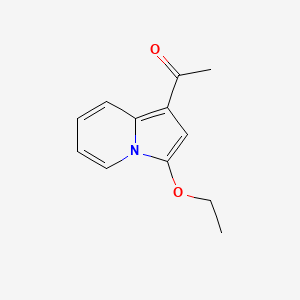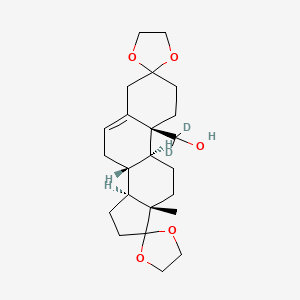
3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is a synthetic steroid derivative. This compound is characterized by the presence of ethylenedioxy groups at the 3 and 17 positions, a hydroxyl group at the 19 position, and a deuterium atom at the 19 position. It is primarily used in research settings, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 typically involves multiple steps. The starting material is often a steroid backbone, which undergoes various chemical transformations to introduce the ethylenedioxy groups and the hydroxyl group. Common reagents used in these reactions include ethylene glycol, which reacts with the steroid backbone to form the ethylenedioxy groups under acidic conditions. The hydroxyl group at the 19 position is introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications.
化学反応の分析
Types of Reactions
3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 19 position can be oxidized to form a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethylenedioxy groups can undergo substitution reactions, where the ethylene glycol moiety is replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: 19-keto derivative
Reduction: 19-hydroxy derivative
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is used in various scientific research applications, including:
Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In studies related to steroid metabolism and enzyme interactions.
Medicine: As a potential lead compound for developing new therapeutic agents targeting steroid-related pathways.
Industry: In the development of new materials and chemical processes involving steroid derivatives.
作用機序
The mechanism of action of 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The ethylenedioxy groups and the hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The deuterium atom at the 19 position can also affect the compound’s metabolic stability and reaction kinetics.
類似化合物との比較
Similar Compounds
- Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate
- 3,3,17,17-Bis(ethylenedioxy)-5,10-oxidoestr-9(11)-ene
Uniqueness
3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is unique due to the presence of the deuterium atom at the 19 position, which can influence its metabolic stability and reaction kinetics. This makes it a valuable compound for studying isotope effects in steroid chemistry and metabolism.
特性
InChI |
InChI=1S/C23H34O5/c1-20-6-4-19-17(18(20)5-7-23(20)27-12-13-28-23)3-2-16-14-22(25-10-11-26-22)9-8-21(16,19)15-24/h2,17-19,24H,3-15H2,1H3/t17-,18-,19-,20-,21+/m0/s1/i15D2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUVPYRTNFNLNJ-BAOAYGKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@]12CCC3(CC1=CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CCC56OCCO6)C)OCCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
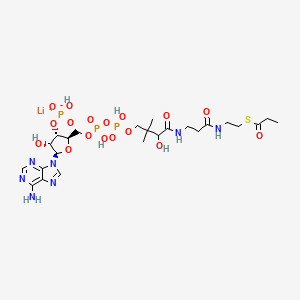
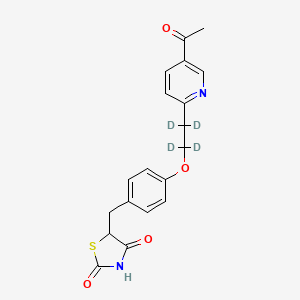

![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
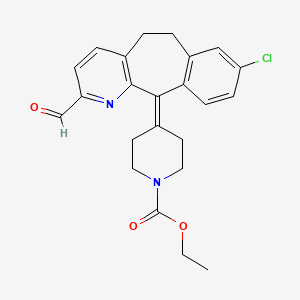
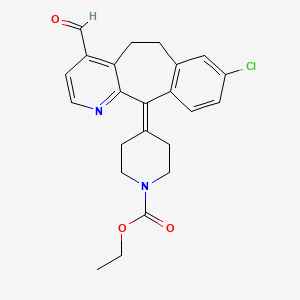
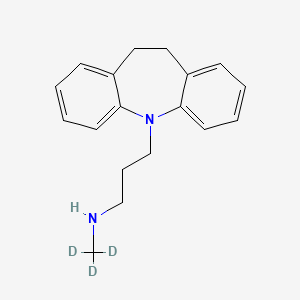
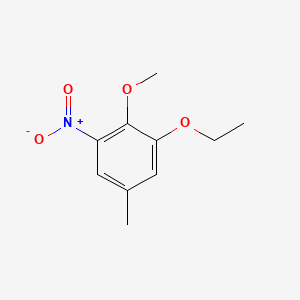
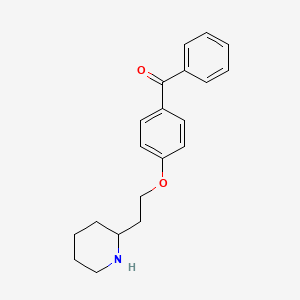
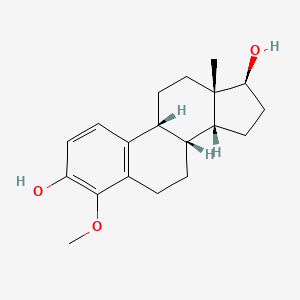
![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)
